molecular formula C12H17FN2O B2655695 2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine CAS No. 910385-92-1

2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine

Cat. No. B2655695
CAS RN: 910385-92-1
M. Wt: 224.279
InChI Key: JSZBKGXHHJOSCC-UHFFFAOYSA-N
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Description

2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine is a chemical compound that is an intermediate in the synthesis of Linezolid . Linezolid is a synthetic antibiotic used for the treatment of serious infections caused by gram-positive bacteria that are resistant to other antibiotics .


Synthesis Analysis

An improved and economically viable process is described to prepare Linezolid wherein methyl 3- fluoro-4- morphinolino phenyl carbamate (V) is reacted with R-epichlorohydrin in the presence of n-butyllithium in hexane to obtain ®-5- (chloromethyl)-3- (3-fluoro-4-morpholinophenyl) oxazolidin- 2-one (IV) which reacts with potassium phthalimide in presence of polar solvent to give (S)-2- [3- (3-3-fluoro-4-morpholin-4-yl-phenyl)-oxazolidine-5-yl methyl]-isoindole-1,3-dione (III), which is subsequently converted to Linezolid .


Molecular Structure Analysis

The molecular structure of this compound consists of a morpholine ring and a benzene ring linked to each other through a CC or a CN bond . The InChI code for this compound is 1S/C11H15FN2O/c12-10-7-9 (8-13)1-2-11 (10)14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of methyl 3- fluoro-4- morphinolino phenyl carbamate (V) with R-epichlorohydrin in the presence of n-butyllithium in hexane .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 121-123°C, a predicted boiling point of 364.9±42.0 °C, and a predicted density of 1.232±0.06 g/cm3 . It is soluble in chloroform and methanol, and its form is solid .

Scientific Research Applications

Photophysical Properties and Synthesis of Derivatives

  • Photophysical Properties of Borondipyrromethene Analogues

    • Research on borondipyrromethene (BODIPY) analogues, including variants with morpholine groups, demonstrated the influence of electron-withdrawing substituents on fluorescence properties. Tertiary amines like morpholine can affect the photophysical behavior in polar solvents due to charge transfer. This study provides insight into the properties of compounds like 2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine, particularly in terms of fluorescence behavior in various solvents (Qin et al., 2005).
  • Microwave-Assisted Synthesis of Mannich Bases

    • The study presents an efficient microwave-assisted method for synthesizing Mannich bases from 4-hydroxyacetophenone and secondary amines, including morpholine derivatives. This highlights a novel synthesis route for compounds like this compound and their potential applications in various scientific fields (Aljohani et al., 2019).
  • Synthesis of NK1 Receptor Antagonist Aprepitant

    • The synthesis process for the NK1 receptor antagonist Aprepitant includes a step involving the formation of an alpha-(fluorophenyl)morpholine derivative. This process may be relevant to understanding the synthesis and applications of similar compounds like this compound in medicinal chemistry (Brands et al., 2003).

Synthesis and Characterization of Derivatives

  • Synthesis and Biological Activity of Morpholine Derivatives

    • A study on the synthesis of 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine and its biological activities, such as antibacterial and anti-TB properties, provides insights into the potential medical applications of structurally related compounds (Mamatha S.V et al., 2019).
  • Synthesis of Schiff-base Complexes with Morpholine

    • The creation of morpholine-based Schiff-base complexes and their anticancer activities highlights the versatility of morpholine derivatives in pharmaceutical research. These findings could be extrapolated to similar compounds like this compound (Rezaeivala et al., 2020).

Safety and Hazards

The safety information for 2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine indicates that it is an irritant . The hazard statements include H302+H312+H332-H315-H319, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation .

properties

IUPAC Name

2-(3-fluoro-4-morpholin-4-ylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-11-9-10(3-4-14)1-2-12(11)15-5-7-16-8-6-15/h1-2,9H,3-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZBKGXHHJOSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)CCN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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